REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[Cu](C#N)[C:12]#[N:13]>CN(C)C=O.O>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:9][CH3:10])[C:12]#[N:13]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)Br)OC
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
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[Cu](C#N)C#N
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
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ferric chloride
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for ten hours
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Type
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EXTRACTION
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Details
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the reaction product was extracted with toluene
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Type
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WASH
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Details
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The organic layer was successively washed with water
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Type
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CUSTOM
|
Details
|
Then the organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate 10:1)
|
Type
|
CUSTOM
|
Details
|
further recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |